molecular formula C16H25NO2 B4410058 [2-[3-(4-Methylpiperidin-1-yl)propoxy]phenyl]methanol

[2-[3-(4-Methylpiperidin-1-yl)propoxy]phenyl]methanol

Cat. No.: B4410058
M. Wt: 263.37 g/mol
InChI Key: CZBXPEUZZDHGGB-UHFFFAOYSA-N
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Description

[2-[3-(4-Methylpiperidin-1-yl)propoxy]phenyl]methanol is an organic compound that features a piperidine ring, a phenyl group, and a methanol moiety

Properties

IUPAC Name

[2-[3-(4-methylpiperidin-1-yl)propoxy]phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-14-7-10-17(11-8-14)9-4-12-19-16-6-3-2-5-15(16)13-18/h2-3,5-6,14,18H,4,7-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBXPEUZZDHGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCOC2=CC=CC=C2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[3-(4-Methylpiperidin-1-yl)propoxy]phenyl]methanol typically involves the reaction of 4-methylpiperidine with 2-(3-bromopropoxy)benzaldehyde, followed by reduction of the resulting intermediate. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetone. The reduction step can be carried out using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-[3-(4-Methylpiperidin-1-yl)propoxy]phenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to modify the piperidine ring or the phenyl group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce nitro, sulfonyl, or other functional groups onto the phenyl ring.

Scientific Research Applications

[2-[3-(4-Methylpiperidin-1-yl)propoxy]phenyl]methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of receptor binding and enzyme inhibition due to its piperidine moiety.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-[3-(4-Methylpiperidin-1-yl)propoxy]phenyl]methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic natural ligands, allowing the compound to bind to receptors and modulate their activity. This interaction can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    {2-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}ethanol: Similar structure but with an ethanol moiety instead of methanol.

    {2-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}acetone: Contains an acetone moiety instead of methanol.

    {2-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}amine: Features an amine group instead of methanol.

Uniqueness

The uniqueness of [2-[3-(4-Methylpiperidin-1-yl)propoxy]phenyl]methanol lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methanol moiety, in particular, allows for unique interactions and transformations that are not possible with similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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